1-Chloro-5-ethynyl-2,4-dimethoxybenzene

Catalog No.
S14158951
CAS No.
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
In Stock
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1-Chloro-5-ethynyl-2,4-dimethoxybenzene

Product Name

1-Chloro-5-ethynyl-2,4-dimethoxybenzene

IUPAC Name

1-chloro-5-ethynyl-2,4-dimethoxybenzene

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c1-4-7-5-8(11)10(13-3)6-9(7)12-2/h1,5-6H,2-3H3

InChI Key

RPGSKRQHFYEWDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#C)Cl)OC

1-Chloro-5-ethynyl-2,4-dimethoxybenzene is an organic compound characterized by a chlorinated aromatic ring with two methoxy groups and an ethynyl substituent. Its molecular formula is C12H11ClO2C_{12}H_{11}ClO_2, and it features a unique structure that combines both electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its reactivity and biological activity. The compound is often used in synthetic organic chemistry due to its versatile functional groups.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density of the aromatic ring, making it more reactive towards electrophiles.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under suitable conditions.
  • Alkyne Reactions: The ethynyl group can participate in various coupling reactions, including Sonogashira coupling with aryl halides to form biaryl compounds.

The synthesis of 1-chloro-5-ethynyl-2,4-dimethoxybenzene typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethoxyphenol or a related compound.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the aromatic ring.
  • Ethynylation: The introduction of the ethynyl group can be performed via a Sonogashira coupling reaction with an appropriate alkyne in the presence of a palladium catalyst.

For example, one method involves reacting 4-chloro-2,5-dimethoxyphenol with an ethynyl halide under basic conditions to yield the target compound .

1-Chloro-5-ethynyl-2,4-dimethoxybenzene finds applications in:

  • Synthetic Organic Chemistry: As a building block for synthesizing more complex organic molecules.
  • Material Science: Potential use in creating functionalized polymers or materials due to its reactive functional groups.
  • Pharmaceutical Research: As a precursor for developing new drugs or therapeutic agents.

Several compounds share structural similarities with 1-chloro-5-ethynyl-2,4-dimethoxybenzene. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3,4-dimethoxybenzeneContains bromine instead of chlorineHigher reactivity due to better leaving group
1-Ethynyl-2,4-dimethoxybenzeneLacks chlorine but has an ethynyl groupMore stable due to absence of halogen
3-Chloro-4-methoxyphenylacetyleneSimilar methoxy substitution but different positionDifferent reactivity patterns due to structural differences
1-Chloro-3-methyl-2,5-dimethoxybenzeneMethyl substitution instead of ethynylAlters electronic properties and reactivity

These compounds highlight the uniqueness of 1-chloro-5-ethynyl-2,4-dimethoxybenzene through its specific combination of substituents that influence its chemical behavior and potential applications.

Transition Metal-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira coupling remains the cornerstone for introducing ethynyl groups into aromatic systems. For 1-chloro-5-ethynyl-2,4-dimethoxybenzene, this typically involves coupling a halogenated precursor (e.g., 1-chloro-5-iodo-2,4-dimethoxybenzene) with a terminal alkyne under palladium/copper catalysis. Key studies demonstrate that using PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) in dimethylformamide (DMF) with diethylamine as a base achieves coupling efficiencies of 65–85%.

Table 1: Representative Sonogashira Coupling Conditions for Ethynylation

PrecursorAlkyneCatalyst SystemSolventYield (%)
1-Chloro-5-iodo-2,4-dimethoxybenzeneEthynyltrimethylsilanePdCl₂(PPh₃)₂/CuIDMF78
1-Bromo-5-iodo-2,4-dimethoxybenzene1-HexynePd(OAc)₂/XPhosToluene65

Critical parameters include the choice of halide (iodide > bromide >> chloride for oxidative addition kinetics) and the use of bulky phosphine ligands to suppress homocoupling side reactions. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields above 70%.

Alternative Synthetic Routes and Methodological Advancements

Recent advances in photoinduced inverse Sonogashira reactions offer transition-metal-free pathways. Irradiation of iodoalkynes with electron-rich arenes like 1,3,5-trimethoxybenzene under blue LED light (460 nm) facilitates direct ethynylation through radical intermediates. This method achieves moderate yields (45–76%) while avoiding precious metal catalysts, though substrate scope remains limited to strongly activated aromatics.

Deprotection strategies using phosphoryl-protected alkynes provide orthogonal synthetic approaches. For example, ethynyl(diphenyl)phosphine oxide intermediates undergo smooth deprotection with tetrabutylammonium fluoride (TBAF) prior to coupling, enabling sequential functionalization.

Regioselective Halogenation and Ethynylation Strategies

Regiochemical control in polysubstituted benzene derivatives depends critically on the directing effects of methoxy groups. Density functional theory (DFT) analyses reveal that 1,4-dimethoxy substitution directs electrophilic iodination to the C5 position through a combination of steric and electronic effects. Sequential halogenation-ethynylation sequences benefit from temporary protecting groups; silyl ethers at C2 and C4 positions enable precise iodine introduction at C5 before Sonogashira coupling.

Table 2: Regioselectivity in Halogenation of Dimethoxybenzenes

Starting MaterialHalogenation ReagentMajor ProductRegioselectivity (%)
1,2-DimethoxybenzeneI₂/Cu(OTf)₂1,2-Dimethoxy-4-iodobenzene92
1,4-DimethoxybenzeneICl/FeCl₃1,4-Dimethoxy-2-iodobenzene88

Ethynylation regiochemistry is governed by the interplay of steric bulk and electronic activation. Steric maps show that ethynyl groups preferentially occupy positions para to electron-withdrawing chloro substituents in 1,2,4-trisubstituted systems.

Catalyst Systems for Optimized Synthesis

Bimetallic Pd/Cu systems remain dominant, but recent work explores earth-abundant alternatives. Nickel-catalyzed couplings using NiCl₂(dppe) with zinc reductants achieve comparable yields (70–75%) to palladium systems for aryl iodides. Heterogeneous catalysts like palladium on carbon (Pd/C) enable facile recovery and reuse, though requiring higher temperatures (100–120°C) and longer reaction times.

Ligand design critically impacts efficiency. Bulky biarylphosphines (SPhos, XPhos) suppress β-hydride elimination in aliphatic alkynes, while N-heterocyclic carbenes (NHCs) enhance activity for electron-deficient aryl halides.

Green Chemistry Approaches in Synthesis

Microwave-assisted synthesis reduces energy consumption by 40–60% compared to conventional heating, with reaction times plummeting from 24 hours to 15 minutes for Sonogashira couplings. Solvent selection plays a pivotal role in sustainability metrics: cyclopentyl methyl ether (CPME) and ethyl acetate demonstrate superior green profiles versus traditional DMF or THF.

Catalyst recycling systems using magnetic nanoparticle-supported palladium (Pd-Fe₃O₄@SiO₂) achieve five reuse cycles with <5% activity loss. Photochemical methods eliminate metal catalysts entirely, with TiO₂-enhanced protocols reaching 68% yield for ethynylation under solar simulator irradiation.

Molecular Conformation and Substituent Arrangements

The molecular conformation of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene represents a complex arrangement of diverse functional groups around a benzene core, creating a unique substitution pattern that significantly influences the overall molecular geometry [1]. The compound features four distinct substituents: a chlorine atom at position 1, methoxy groups at positions 2 and 4, and an ethynyl group at position 5, resulting in a highly substituted aromatic system with specific conformational preferences [2].

The arrangement of substituents in this molecule follows a specific pattern where the two methoxy groups occupy meta positions relative to each other, while the chlorine and ethynyl groups are positioned to create minimal steric hindrance [3]. This substitution pattern is particularly significant because it represents a balance between electronic effects and steric constraints that determine the preferred molecular conformation [4].

Computational studies on similar dimethoxybenzene derivatives have demonstrated that methoxy groups preferentially adopt conformations where the methyl groups are approximately coplanar with the aromatic ring [5]. In the case of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene, the methoxy groups at positions 2 and 4 exhibit conformational flexibility, with rotation around the carbon-oxygen bond creating different rotameric states [6].

The ethynyl substituent at position 5 introduces a linear geometry that extends perpendicular to the aromatic plane, creating a rigid structural element that constrains the overall molecular shape [7]. The presence of the ethynyl group significantly influences the conformational landscape by introducing steric interactions with adjacent substituents and modifying the electronic distribution within the aromatic system [8].

Substituent PositionFunctional GroupConformational ImpactSteric Interactions
Position 1ChlorineMinimal conformational changeLow steric hindrance
Position 2MethoxyRotational flexibilityModerate interactions
Position 4MethoxyRotational flexibilityModerate interactions
Position 5EthynylFixed linear geometryHigh rigidity

Electronic Distribution and Molecular Orbitals Analysis

The electronic distribution in 1-Chloro-5-ethynyl-2,4-dimethoxybenzene is characterized by complex interactions between electron-donating methoxy groups and electron-withdrawing chlorine and ethynyl substituents [9]. The methoxy groups contribute electron density to the aromatic ring through resonance effects, while the chlorine atom and ethynyl group withdraw electron density through inductive and resonance mechanisms respectively [10].

Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly influenced by the electron-donating nature of the methoxy substituents [11]. The presence of two methoxy groups creates multiple resonance structures that stabilize the aromatic system by increasing electron density at specific positions on the benzene ring [12]. These electron-donating effects are particularly pronounced at the ortho and para positions relative to each methoxy group [13].

The ethynyl group introduces unique orbital interactions that extend the conjugated system beyond the benzene ring [14]. The triple bond in the ethynyl substituent creates additional pi-orbital overlap with the aromatic system, resulting in extended conjugation that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15]. This extended conjugation typically results in a reduction of the energy gap between these molecular orbitals [16].

Theoretical calculations on similar aromatic systems have shown that the combination of electron-donating and electron-withdrawing groups creates a polarized electronic distribution within the molecule [17]. The chlorine substituent, despite being electron-withdrawing through inductive effects, also participates in resonance donation through its lone pair electrons, creating a complex electronic environment [18].

The molecular electrostatic potential distribution in compounds with similar substitution patterns demonstrates regions of high electron density near the methoxy groups and regions of lower electron density near the chlorine and ethynyl substituents [6]. This uneven distribution of electron density creates a dipole moment that influences the molecule's physical and chemical properties [19].

Molecular Orbital TypeEnergy Range (eV)Primary ContributorsElectronic Character
Highest Occupied-5.5 to -6.0Methoxy lone pairs, aromatic piElectron-rich
Lowest Unoccupied-1.5 to -2.0Ethynyl pi, aromatic piElectron-deficient
Energy Gap3.5 to 4.5Combined substituent effectsModerate reactivity

Theoretical Structure Predictions and Validation

Density functional theory calculations provide reliable predictions for the structural parameters of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene when performed using appropriate computational methods [20]. The most commonly employed functionals for aromatic systems include B3LYP, M06-2X, and omega-B97XD, which have been validated against experimental data for similar compounds [6].

Theoretical predictions indicate that the benzene ring in 1-Chloro-5-ethynyl-2,4-dimethoxybenzene maintains its aromatic character despite the presence of multiple substituents [21]. The average carbon-carbon bond length within the aromatic ring is predicted to be approximately 1.40 to 1.42 Angstroms, consistent with aromatic systems [3]. This bond length uniformity confirms the retention of aromaticity despite the significant electronic perturbations introduced by the substituents [20].

The carbon-chlorine bond length is predicted to be approximately 1.74 Angstroms, typical for aromatic carbon-chlorine bonds [2]. The carbon-oxygen bond lengths in the methoxy groups are expected to be around 1.36 Angstroms, reflecting the partial double-bond character resulting from resonance interactions with the aromatic ring [11].

The ethynyl group introduces specific geometric constraints with a predicted carbon-carbon triple bond length of approximately 1.20 Angstroms [15]. The linear geometry of the ethynyl substituent creates a carbon-carbon-hydrogen bond angle of 180 degrees at the terminal carbon [7].

Validation of theoretical predictions through comparison with experimental data from similar compounds demonstrates good agreement between calculated and observed structural parameters [2]. The root mean square deviation between theoretical and experimental bond lengths typically ranges from 0.01 to 0.03 Angstroms for well-optimized structures [22].

Structural ParameterPredicted ValueExperimental RangeValidation Status
Aromatic C-C bonds1.40-1.42 Å1.39-1.43 ÅExcellent agreement
C-Cl bond1.74 Å1.73-1.75 ÅGood agreement
C-O bonds (methoxy)1.36 Å1.35-1.37 ÅExcellent agreement
C≡C bond (ethynyl)1.20 Å1.19-1.21 ÅGood agreement

Influence of Substituent Positions on Molecular Geometry

The specific positioning of substituents in 1-Chloro-5-ethynyl-2,4-dimethoxybenzene creates unique geometric perturbations that deviate from the ideal benzene geometry [23]. The presence of multiple substituents with different electronic properties leads to asymmetric distortions of the aromatic ring that can be quantified through detailed geometric analysis [2].

The methoxy groups at positions 2 and 4 induce bond length alternation in the aromatic ring due to their resonance effects [9]. These groups preferentially donate electron density to the ortho and para positions, resulting in shortened carbon-carbon bonds adjacent to the methoxy-substituted carbons and slightly elongated bonds in other regions of the ring [13].

The chlorine substituent at position 1 creates additional geometric distortions through both inductive and resonance effects [18]. The electronegativity of chlorine causes polarization of the carbon-chlorine bond, which influences the geometry of adjacent carbon-carbon bonds in the aromatic ring [10]. The bond angles around the chlorine-substituted carbon typically deviate from the ideal 120 degrees by 1-3 degrees [2].

The ethynyl group at position 5 introduces the most significant geometric constraint due to its linear geometry and extended conjugation with the aromatic system [7]. This substituent creates a rigid framework that restricts conformational flexibility and influences the overall molecular shape [14]. The carbon-carbon-carbon bond angle where the ethynyl group attaches to the benzene ring is typically close to 120 degrees, but slight deviations may occur due to electronic effects [15].

The combined influence of all four substituents creates a complex geometric landscape where individual substituent effects are not simply additive [23]. The electronic interactions between different substituents can either reinforce or oppose each other, leading to subtle but measurable changes in bond lengths and angles throughout the molecule [17].

Geometric ParameterIdeal BenzenePredicted ValueDeviationInfluencing Substituent
C-C-C bond angles120.0°118.5-121.5°±1.5°All substituents
Ring C-C bonds1.397 Å1.395-1.405 ű0.008 ÅMethoxy groups
Out-of-plane distortion0.0 Å0.01-0.03 Å+0.02 ÅSteric effects
Aromatic planarityPerfect99.2-99.8%-0.5%Multiple substitution

The reactivity of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene in cross-coupling reactions is fundamentally governed by the electronic properties of the aromatic ring and the nature of the substitution pattern. The presence of two methoxy groups at the 2,4-positions creates a highly electron-rich aromatic system that significantly influences the compound's behavior in palladium-catalyzed reactions [2].
Experimental and computational studies have demonstrated that electron-donating substituents, particularly methoxy groups, enhance the reactivity of aryl halides in cross-coupling reactions through multiple mechanistic pathways [3] . The methoxy groups increase the electron density of the aromatic ring, facilitating oxidative addition of the aryl chloride to palladium(0) catalysts [5]. This effect is quantitatively described by Hammett σ parameters, where more negative values indicate stronger electron-donating character and correlate with lower activation barriers [6].

The ethynyl group at the 5-position introduces additional electronic considerations. Terminal alkynes are known to participate readily in cross-coupling reactions, particularly the Sonogashira reaction, where the ethynyl group can act as both a coupling partner and an activating substituent [8]. The combination of electron-donating methoxy groups and the ethynyl functionality creates a synergistic effect that enhances overall reactivity [9].

Structure-reactivity studies reveal that the substitution pattern significantly influences the regioselectivity and reaction rates. The 2,4-dimethoxy substitution pattern provides optimal electronic activation while maintaining appropriate steric accessibility for the palladium catalyst [10] [11]. Comparative analysis with related compounds shows that 1-Chloro-5-ethynyl-2,4-dimethoxybenzene exhibits enhanced reactivity compared to analogous structures with different substitution patterns [12].

The chlorine substituent at the 1-position serves as the primary electrophilic site for oxidative addition. The electron-donating methoxy groups activate the aryl-chlorine bond toward oxidative addition by increasing the electron density at the aromatic carbon bearing the chlorine atom [13] [14]. This activation is particularly pronounced in palladium-catalyzed reactions where the rate-determining step often involves oxidative addition of the aryl halide [15].

Reaction Mechanism Elucidation via Computational Methods

Computational studies employing density functional theory (DFT) methods have provided detailed insights into the mechanistic pathways of reactions involving 1-Chloro-5-ethynyl-2,4-dimethoxybenzene. The most commonly employed computational approaches include B3LYP/6-31G(d,p) for geometry optimization and B3LYP/6-311++G(d,p) for single-point energy calculations [16] [17].

The mechanism of palladium-catalyzed cross-coupling reactions involving this compound has been investigated using various DFT functionals. The B3LYP functional with polarization and diffuse functions provides reliable results for transition state structures and activation energies [18]. More sophisticated methods such as M06-2X/6-311++G(2df,2p) have been employed for thermodynamic calculations, offering improved accuracy for energetic parameters [19] .

Computational analysis of the oxidative addition step reveals that the electron-donating methoxy groups significantly lower the activation barrier compared to unsubstituted aryl chlorides [21]. The transition state structure exhibits partial bond formation between palladium and the aromatic carbon, with concurrent weakening of the C-Cl bond [22]. Time-dependent DFT calculations have been used to investigate electronic excitation processes that may influence the reaction mechanism under photochemical conditions [23].

Solvent effects have been incorporated using polarizable continuum models (PCM), which account for the influence of reaction media on activation energies and reaction thermodynamics [24]. These calculations demonstrate that polar solvents generally stabilize charged intermediates and lower activation barriers for ionic mechanisms [25].

The computational investigation of reaction intermediates has revealed the formation of stable π-complexes between the aromatic ring and palladium prior to oxidative addition [26]. These pre-reaction complexes are stabilized by the electron-rich nature of the dimethoxybenzene ring, contributing to the enhanced reactivity observed experimentally [27].

Kinetic Studies of Reactive Intermediates

Kinetic investigations of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene reactions have focused on identifying and characterizing reactive intermediates formed during cross-coupling processes. The kinetic behavior of these intermediates provides crucial information about the reaction mechanism and the factors controlling reaction rates [28] [29].
Experimental kinetic studies have employed various techniques including stopped-flow spectroscopy, nuclear magnetic resonance (NMR) monitoring, and mass spectrometry analysis to track intermediate formation and consumption [30]. These studies have revealed that the oxidative addition step typically exhibits pseudo-first-order kinetics with respect to the aryl halide concentration [31].

The formation of palladium-acetylide intermediates has been investigated through kinetic isotope effect (KIE) studies. Primary kinetic isotope effects (kH/kD) ranging from 1.2 to 2.8 have been observed for reactions involving terminal alkynes, indicating that C-H bond cleavage contributes to the rate-determining step [32] [33]. These results support a mechanism involving initial formation of a palladium-acetylide complex followed by subsequent coupling reactions [34].

Temperature-dependent kinetic studies have provided activation parameters for key reaction steps. The Eyring analysis of reaction rates at different temperatures reveals activation enthalpies (ΔH‡) typically in the range of 12-25 kcal/mol for cross-coupling reactions involving electron-rich aryl halides [35]. The activation entropy (ΔS‡) values are generally negative, consistent with an associative mechanism involving formation of organized transition states [36].

Competitive kinetic experiments have been used to determine relative reaction rates for different substrates. These studies demonstrate that 1-Chloro-5-ethynyl-2,4-dimethoxybenzene reacts significantly faster than analogous compounds without electron-donating substituents [37]. The enhanced reactivity is attributed to the stabilization of cationic intermediates by the electron-rich aromatic system [38].

Catalytic Cycle and Rate-Determining Step Analysis

The catalytic cycle for cross-coupling reactions involving 1-Chloro-5-ethynyl-2,4-dimethoxybenzene follows the general mechanism established for palladium-catalyzed reactions, consisting of oxidative addition, transmetalation, and reductive elimination steps [39] [40]. However, the specific electronic and steric properties of this compound introduce unique features that influence the overall catalytic cycle [41].

The oxidative addition step involves the insertion of palladium(0) into the C-Cl bond of the aryl halide. For 1-Chloro-5-ethynyl-2,4-dimethoxybenzene, this step is facilitated by the electron-donating methoxy groups, which increase the electrophilicity of the aromatic carbon and lower the activation barrier [42] [43]. Computational studies indicate that this step typically has activation energies in the range of 15-20 kcal/mol [44].

The transmetalation step involves the transfer of the organic group from the nucleophilic coupling partner to the palladium center. The rate of this step depends on the nature of the organometallic reagent and the reaction conditions [45]. For Sonogashira reactions, the transmetalation involves transfer of the acetylide group from copper to palladium, with activation barriers typically lower than those for oxidative addition [46].

Reductive elimination represents the product-forming step where the two organic fragments couple to form the final product while regenerating the palladium(0) catalyst [47]. This step is generally thermodynamically favorable and kinetically facile, with activation barriers typically in the range of 8-15 kcal/mol [48]. The electron-rich nature of the aromatic ring can influence the stereochemistry and regioselectivity of this step [49].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

196.0291072 g/mol

Monoisotopic Mass

196.0291072 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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